2-Chloro-5-iodoanisole

Chemoselective Cross-Coupling Suzuki-Miyaura Reaction Sequential Functionalization

Researchers needing sequential cross-coupling find mono-halogenated arenes inadequate. 2-Chloro-5-iodoanisole solves this with a 30 kcal/mol C-I/C-Cl bond energy gap for chemoselective Pd(0) diversification. • Selective Suzuki-Miyaura at iodine (RT, Pd(PPh₃)₄); chlorine reserved for elevated-temperature second coupling. • PROTAC linchpin: sequential target ligand then E3 ligase attachment from a single precursor. • Documented IDO1 (IC₅₀ 340 nM) & MPO (IC₅₀ 54 nM) inhibitory activity for immediate SAR campaigns.

Molecular Formula C7H6ClIO
Molecular Weight 268.48 g/mol
CAS No. 161949-50-4
Cat. No. B063071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodoanisole
CAS161949-50-4
Molecular FormulaC7H6ClIO
Molecular Weight268.48 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)I)Cl
InChIInChI=1S/C7H6ClIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
InChIKeyJFOAEMJHYWJFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodoanisole: Chemoselective Building Block


2-Chloro-5-iodoanisole (IUPAC: 1-chloro-4-iodo-2-methoxybenzene) is a crystalline dihalogenated anisole derivative (C7H6ClIO, MW: 268.48 g/mol, MP: 39-40 °C) . It features ortho-chloro and para-iodo substituents relative to the methoxy group, a design that establishes a pronounced reactivity gradient for orthogonal cross-coupling chemistry [1]. As a commercial research chemical, it serves primarily as an intermediate in pharmaceutical and agrochemical development, where its built-in chemoselectivity is leveraged to assemble complex molecular architectures .

Workflow Stepwise Pd-catalyzed cross-coupling
Selection Built-in C–I / C–Cl reactivity ladder
Use Context Medicinal chemistry & agrochemical intermediate

No Generic Substitute for 2-Chloro-5-iodoanisole


Generic substitution of 2-chloro-5-iodoanisole with simpler halides like 2-chloroanisole or 4-iodoanisole is not chemically or economically viable. Mono-halogenated analogs lack the capacity for sequential, bidirectional diversification . Furthermore, attempts to substitute with regioisomeric or alternate dihalides—such as 2-bromo-5-iodoanisole or 2-chloro-5-bromoanisole—fail to reproduce the target's unique orthogonality [1]. The C–I bond (≈65 kcal/mol) and C–Cl bond (≈95 kcal/mol) in 2-chloro-5-iodoanisole provide an ideal energy gap for chemoselective oxidative addition to Pd(0), enabling iodine to react exclusively under mild conditions while chlorine remains inert until harsher conditions are applied [2] [3]. This built-in reactivity ladder is the precise reason 2-chloro-5-iodoanisole is specified in multi-step syntheses and cannot be replaced by structurally similar compounds.

Mono-halogenated analogs (e.g., 2-chloroanisole) lack the iodine site required for orthogonal, bidirectional diversification.

Alternate dihalides such as 2-bromo-5-iodoanisole reduce the C–X bond energy gap, compromising predictable chemoselectivity.

Liquid or low-melting analogs (e.g., 2-chloro-5-bromoanisole) introduce handling and gravimetric dispensing inaccuracies.

2-Chloro-5-iodoanisole: Quantified Evidence


Chemoselective C–I Bond Oxidative Addition

2-Chloro-5-iodoanisole exhibits pronounced chemoselectivity in Pd(0)-catalyzed cross-couplings. The iodine atom is activated exclusively for oxidative addition, while the chlorine atom remains intact. This is a direct consequence of the difference in C–X bond dissociation energies, which is approximately 30 kcal/mol lower for C–I versus C–Cl [1]. This orthogonality is a class-level inference for polyhalogenated arenes, but the specific 2-chloro-5-iodo substitution pattern on an electron-rich anisole core maximizes the differential reactivity compared to other dihalide regioisomers [2]. This enables the sequential installation of two distinct molecular fragments, a capability mono-halogenated analogs like 2-chloroanisole or 4-iodoanisole fundamentally lack [3].

C–I vs C–Cl BDE Gap
Class-level inference
C–I: ≈65 kcal/mol
C–Cl: ≈95 kcal/mol (Δ ≈30 kcal/mol)
Supports predictable stepwise functionalization
BDE data from CRC Handbook; reactivity observed in Suzuki–Miyaura couplings
Chemoselective Cross-Coupling Suzuki-Miyaura Reaction Sequential Functionalization Palladium Catalysis

Potent Enzyme and Cellular Inhibition

In comparative biological studies, 2-chloro-5-iodoanisole demonstrates potent activity, a property attributed to the presence of the iodine substituent . It exhibits an IC50 of 0.45 ± 0.05 µM against the HCT116 human colorectal cancer cell line . Furthermore, it acts as a potent inhibitor of two validated drug targets: human Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 340 nM in a human whole blood assay [1], and Myeloperoxidase (MPO) with an IC50 of 54 nM in a fluorometric assay [2]. While these data points come from distinct studies (cross-study comparables), they establish a specific, quantifiable bioactivity profile that is not documented for its closest analogs, 2-chloro-5-bromoanisole or 2-bromo-5-iodoanisole, in the same assays.

Inhibition (IC50)
Cross-study comparable
HCT116: 0.45 µM
IDO1: 340 nM
MPO: 54 nM
Reported inhibitory activity context for lead identification
No comparator data available for close analogs in same assays
Anticancer Enzyme Inhibition Chemical Biology Lead Discovery

Crystalline Form for Accurate Weighing

2-Chloro-5-iodoanisole is a solid with a melting point of 39-40 °C . This physical state contrasts sharply with closely related dihalides. For example, 2-chloro-5-bromoanisole is a liquid or low-melting solid (MP: 24-28 °C) [1], while 2-bromo-5-iodoanisole is also a liquid . In a procurement context, the solid, crystalline nature of 2-chloro-5-iodoanisole directly translates to higher accuracy and precision in gravimetric dispensing for small-scale reactions (e.g., in medicinal chemistry) and improved storage stability, reducing the risk of degradation or spillage associated with handling viscous liquids or low-melting solids.

Melting Point (MP)
Head-to-head
Target: 39–40 °C (solid)
Nearest analog: 24–28 °C (low-melting)
Solid form enables precise gravimetric dispensing
Measured at ambient conditions; liquid analogs pose handling challenges
Formulation Weighing Accuracy Stability Process Chemistry

Solubility in Biphasic and Aqueous Reactions

2-Chloro-5-iodoanisole exhibits a calculated water solubility of 0.27 g/L at 25 °C . While low, this value is significant when compared to its lipophilicity (LogP ≈ 2.95) . This specific balance allows the compound to effectively partition into organic phases for standard cross-coupling while retaining sufficient, albeit low, water solubility for emerging aqueous or biphasic reaction conditions [1]. This contrasts with more lipophilic analogs like 2-bromo-5-iodoanisole (LogP not available, but expected to be higher due to bromine), which may exhibit even lower aqueous solubility, potentially limiting their use in aqueous micellar catalysis or other green chemistry protocols.

Water Solubility
Class-level inference
0.27 g/L (≈1.0 mM) at 25 °C
Baseline for biphasic reaction design
Calculated value; experimental verification recommended
Solubility Biphasic Catalysis Green Chemistry Process Development

2-Chloro-5-iodoanisole Application Scenarios


Sequential Cross-Coupling in Medicinal Chemistry

2-Chloro-5-iodoanisole is an ideal substrate for the rapid assembly of drug-like molecules through iterative cross-coupling. A first Suzuki-Miyaura reaction under mild conditions (e.g., Pd(PPh3)4, aqueous base, RT) will selectively displace the iodine atom with an aryl or heteroaryl boronic acid, leaving the chlorine atom untouched [1]. This yields a functionalized chloroanisole intermediate. In a subsequent step, the chlorine atom can be activated using a more robust catalyst system (e.g., Pd(dba)2/XPhos) at elevated temperature to install a second, distinct molecular fragment [2]. This 'build–couple–couple' strategy is a cornerstone of modern medicinal chemistry, and 2-chloro-5-iodoanisole is one of the most efficient and predictable starting materials for executing it.

Building Block for PROTACs and Bioconjugation

The compound's orthogonal halogens make it a valuable linchpin for synthesizing heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The iodine serves as a handle for attaching a ligand for the target protein, while the chlorine is reserved for later attachment of an E3 ligase-binding ligand [1]. This sequential functionalization is essential for the convergent synthesis of these complex molecules. Furthermore, the chlorine atom can be transformed into a variety of other functional groups (e.g., amine, phenol, boronic ester), offering a versatile platform for generating diverse compound libraries from a single, well-characterized precursor [2].

IDO1 and MPO Inhibitor Lead Optimization

Given its documented nanomolar inhibitory activity against IDO1 (IC50 = 340 nM) and MPO (IC50 = 54 nM), 2-chloro-5-iodoanisole itself can serve as a fragment or initial hit for medicinal chemistry campaigns targeting these enzymes [1] [2]. Unlike many screening hits that lack a clear synthetic path for optimization, this compound is a 'chemistry-ready' lead. Its reactive halogen handles allow for immediate and systematic exploration of structure-activity relationships (SAR) through parallel synthesis. Researchers can rapidly generate dozens of analogs by varying the coupling partners at the iodine and chlorine positions, accelerating the path to a clinical candidate.

Application
Selection Property
Validation Focus
Stepwise Pd-catalyzed cross-coupling
Orthogonal C–I / C–Cl reactivity
Chemoselectivity in iterative coupling
Heterobifunctional molecule synthesis
Sequential halogen displacement
Convergent synthetic route feasibility
IDO1/MPO inhibitor lead optimization
Reported bioactivity profile
Structure–activity relationship (SAR) exploration

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42 linked technical documents
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